3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound contains a morpholine ring, a pyrrolidine ring, and a quinazolinone moiety. These structural features are common in many biologically active compounds and could interact with various biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, these types of compounds could interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have diverse biological activities, suggesting they could impact multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. The presence of the morpholine and pyrrolidine rings could potentially influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Morpholine Moiety: The morpholine-4-carbonyl group is introduced via an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.
Attachment of Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction involving a pyrrolidine derivative and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Morpholine-Containing Compounds: Molecules that feature the morpholine ring.
Pyrrolidine-Containing Compounds: Compounds with the pyrrolidine ring.
Uniqueness
3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of the quinazolinone core with both morpholine and pyrrolidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22(27-11-3-4-12-27)17-34-25-26-21-6-2-1-5-20(21)24(32)29(25)19-9-7-18(8-10-19)23(31)28-13-15-33-16-14-28/h1-2,5-10H,3-4,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDIXPQEQNIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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